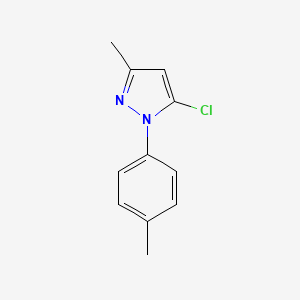

5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole

Description

BenchChem offers high-quality 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-chloro-3-methyl-1-(4-methylphenyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-8-3-5-10(6-4-8)14-11(12)7-9(2)13-14/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGQBIQPLBQTJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rational Synthesis and Process Optimization of 5-Chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole

Executive Summary

The synthesis of 5-chloro-1-arylpyrazoles is a cornerstone methodology in the development of advanced agrochemicals and pharmaceuticals. The target compound, 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole , features a highly functionalizable C5-chloro handle and an electron-donating p-tolyl group. This specific substitution pattern makes it an ideal orthogonal building block for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This whitepaper details a highly optimized, two-step synthetic workflow, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental protocols to ensure high-fidelity reproducibility.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole scaffold is achieved through a controlled, two-stage sequence: a Knorr-type pyrazole condensation followed by a high-temperature deoxygenative chlorination.

Stage 1: Pyrazolone Core Assembly

The initial phase involves the condensation of p-tolylhydrazine with ethyl acetoacetate ()[1]. The causality of this reaction lies in the differential nucleophilicity of the hydrazine nitrogen atoms. The more nucleophilic terminal nitrogen ( NH2 ) attacks the highly electrophilic ketone carbonyl of ethyl acetoacetate, forming a hydrazone intermediate. Subsequent intramolecular nucleophilic acyl substitution by the secondary amine onto the ester carbonyl extrudes ethanol, yielding the stable pyrazolone core: 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5(4H)-one.

Stage 2: Deoxygenative Chlorination

The critical transformation is the conversion of the pyrazolone to the 5-chloropyrazole. The choice of neat phosphorus oxychloride ( POCl3 ) as both reagent and solvent is deliberate ()[2]. The pyrazolone exists in a tautomeric equilibrium between its keto and enol forms. The enolic oxygen acts as a nucleophile, attacking the electrophilic phosphorus of POCl3 to form a highly reactive O-phosphorodichloridate intermediate.

Critical Control Point: This reaction must be conducted in the absolute absence of N,N-dimethylformamide (DMF). The addition of DMF would trigger a Vilsmeier-Haack formylation, yielding the 4-carbaldehyde derivative instead of the pure 5-chloropyrazole ()[3]. The reaction is driven to completion by heating to 110 °C, which provides the necessary activation energy for the chloride ion to displace the phosphorodichloridate leaving group, thereby restoring aromaticity to the pyrazole ring.

Caption: Mechanistic pathway of the POCl3-mediated deoxygenative chlorination of pyrazolone.

Quantitative Reagent Data

The following tables summarize the optimized stoichiometry required for the two-step synthesis.

Table 1: Stage 1 - Pyrazolone Synthesis Parameters

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| p-Tolylhydrazine HCl | 158.63 | 1.00 | 15.86 g | Primary Nucleophile |

| Ethyl Acetoacetate | 130.14 | 1.05 | 13.66 g | Bis-Electrophile |

| Sodium Acetate | 82.03 | 1.00 | 8.20 g | Acid Scavenger |

| Ethanol (Absolute) | 46.07 | - | 100 mL | Solvent |

Table 2: Stage 2 - Chlorination Parameters

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Pyrazolone Intermediate | 188.23 | 1.00 | 18.82 g | Substrate |

| Phosphorus Oxychloride | 153.33 | 1.50 | 23.00 g | Chlorinating Agent / Solvent |

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following protocols are designed as self-validating systems. Physical and visual cues are embedded within the steps to confirm the successful progression of the chemical transformations.

Protocol A: Synthesis of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5(4H)-one

-

Initiation: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend p-tolylhydrazine hydrochloride (15.86 g, 0.1 mol) and sodium acetate (8.20 g, 0.1 mol) in 100 mL of absolute ethanol. Stir at room temperature for 15 minutes to liberate the free hydrazine base.

-

Addition: Add ethyl acetoacetate (13.66 g, 0.105 mol) dropwise over 10 minutes.

-

Thermal Activation: Heat the mixture to reflux (approx. 78 °C) for 3 hours.

-

Self-Validation (Phase Change): Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath. Validation: The successful formation of the pyrazolone is visually confirmed by the rapid precipitation of a crystalline solid, as the product is highly insoluble in cold ethanol.

-

Isolation: Filter the precipitate under vacuum, wash with 20 mL of ice-cold ethanol, and dry under a vacuum to afford the intermediate.

Protocol B: Synthesis of 5-Chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole

-

Reagent Charging: In a rigorously dried 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a gas scrubber (to neutralize evolving HCl), add phosphorus oxychloride (23.00 g, 0.15 mol).

-

Substrate Addition: Slowly add the dry pyrazolone intermediate (18.82 g, 0.1 mol) in small portions. Causality: The addition is done portion-wise to control the initial exothermic reaction and manage the evolution of HCl gas.

-

Thermal Driving Force: Gradually raise the internal temperature to 60 °C and hold for 30 minutes to ensure complete formation of the phosphorodichloridate intermediate. Subsequently, raise the temperature to 110 °C and reflux for 2 hours ()[4].

-

Self-Validation (Gas Evolution): Validation: The reaction is deemed complete when the vigorous bubbling of HCl gas ceases, indicating the full consumption of the enol tautomer.

-

Quenching & Extraction: Cool the mixture to room temperature and carefully pour it into a separatory funnel containing 150 mL of crushed ice/water. Causality: The ice water rapidly hydrolyzes the excess POCl3 into water-soluble phosphoric and hydrochloric acids. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Wash the combined organic layers with saturated aqueous NaHCO3 until the pH is neutral, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. The resulting oil can be vacuum distilled (e.g., 3 mm Hg at 100-110 °C) to yield the pure target compound.

Caption: Synthetic workflow for 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole.

References

-

ResearchGate. Synthetic pathway for the intermediate 1-aryl-5-chloro-3-methyl-pyrazole-4-carbaldehydes. Retrieved from:[Link]

-

Rasayan Journal of Chemistry. DESIGN, SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF ARYL PYRAZOLE- INDANONE HYBRIDS. Retrieved from:[Link]

Sources

spectroscopic characterization of substituted pyrazole derivatives

Title: Spectroscopic Characterization of Substituted Pyrazole Derivatives: A Technical Guide for Structural Elucidation and Validation

Introduction

Substituted pyrazoles are a privileged class of nitrogen-containing heterocycles, ubiquitous in modern drug discovery due to their diverse biological activities, including kinase inhibition and antiproliferative effects[1][2]. However, the structural characterization of pyrazoles presents unique analytical challenges. Unsubstituted pyrazoles exhibit annular tautomerism, where rapid proton exchange between the N1 and N2 atoms averages the electronic environment of the C3 and C5 positions in solution[3]. When functionalized (e.g., via N-alkylation), this symmetry is broken, locking the tautomer but often resulting in a mixture of regioisomers.

This whitepaper provides an authoritative, in-depth guide to the . By integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, we establish a self-validating analytical framework to unambiguously assign regiochemistry and confirm structural identity[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Foundation of Connectivity

NMR remains the most critical tool for elucidating the connectivity and spatial arrangement of pyrazole derivatives.

1D NMR (1H and 13C): The ¹H NMR spectrum of a pyrazole ring is highly dependent on its substitution pattern. In a 3,5-disubstituted pyrazole, the C4 proton typically appears as a distinct singlet in the aromatic region (δ 6.0–7.5 ppm)[4]. The N-H proton, if present, appears as a broad singlet far downfield (δ 10.0–13.0 ppm) due to hydrogen bonding and quadrupole relaxation, and will exchange with D₂O[3].

Table 1: Characteristic NMR Chemical Shifts for Pyrazole Derivatives

| Nucleus | Position | Typical Chemical Shift (ppm) | Multiplicity / Diagnostic Notes |

| ¹H | C4-H | 6.0 - 7.5 | Singlet (if 3,5-disubstituted) or doublet |

| ¹H | N-H | 10.0 - 13.0 | Broad singlet; exchanges with D₂O |

| ¹H | N-CH₃ | 3.7 - 4.2 | Singlet; primary diagnostic for N1-alkylation |

| ¹³C | C3 / C5 | 135.0 - 150.0 | Quaternary or CH; distinct in locked tautomers |

| ¹³C | C4 | 105.0 - 115.0 | Highly shielded relative to C3/C5 carbons |

Causality in Regioisomer Differentiation (2D NMR): When a 3(5)-substituted pyrazole is N-alkylated, two distinct regioisomers (1,3-disubstituted and 1,5-disubstituted) can form. 1D NMR and LC-MS are insufficient for differentiation because the isomers possess identical masses and highly similar 1D chemical shifts[4]. Here, the application of 2D NMR is mandatory:

-

NOESY (Through-Space): Nuclear Overhauser Effect Spectroscopy identifies protons that are spatially close (< 5 Å). In a 1,5-disubstituted isomer, a strong NOE correlation will be observed between the N-alkyl protons and the substituent at the C5 position.

-

HMBC (Through-Bond): Heteronuclear Multiple Bond Correlation detects long-range (2-3 bond) ¹H-¹³C couplings. It confirms the covalent linkage by showing correlations between the N-alkyl protons and the adjacent C5 carbon[4].

-

Self-Validating Logic: The spatial proximity data (NOESY) must corroborate the through-bond connectivity data (HMBC) to definitively and safely assign the regioisomer.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) or Electron Impact (EI) is essential for confirming the exact mass and elemental composition of the synthesized pyrazole[1][3].

Fragmentation Pathways: Pyrazoles exhibit characteristic fragmentation patterns. A primary pathway involves the cleavage of the heterocyclic ring, often resulting in the loss of hydrogen cyanide (HCN) or molecular nitrogen (N₂)[5]. For halogenated derivatives (e.g., bromopyrazoles), the mass spectrum will display a characteristic isotopic pattern (e.g., a 1:1 doublet for ⁷⁹Br and ⁸¹Br)[5].

Causality of Stepped Collision Energy: When analyzing pyrazole derivatives via LC-MS/MS, employing a stepped Collision Energy (CE) profile (e.g., 10, 20, 40 eV) is a critical best practice. Bromine-carbon bonds or certain bulky N-substituents can be relatively labile. A stepped CE ensures that the low-energy scans capture the intact molecular ion [M+H]⁺, while the high-energy scans generate the diagnostic fragment ions within a single acquisition cycle, maximizing data density and preventing false negatives for labile groups[5].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups present on the pyrazole scaffold.

-

N-H Stretch: A sharp or broad band between 3100–3300 cm⁻¹ indicates an unsubstituted pyrazole nitrogen. The disappearance of this band is a primary indicator of successful N-alkylation or N-arylation[3].

-

C=N and C=C Stretches: The skeletal vibrations of the pyrazole ring typically appear as multiple bands in the 1500–1600 cm⁻¹ region.

-

Substituent Groups: Nitrile (-C≡N) substituents yield a sharp, intense band near 2230 cm⁻¹, while ester or amide carbonyls appear between 1650–1750 cm⁻¹[3].

Experimental Protocol: A Self-Validating Workflow for N-Alkylation

The following is a standardized, step-by-step methodology for the synthesis and rigorous spectroscopic characterization of an N-alkylated pyrazole derivative[1][4].

Step 1: Synthesis and Purification

-

Dissolve the 3(5)-substituted pyrazole precursor (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF).

-

Add a base (e.g., K₂CO₃, 1.5 equiv) and stir at 0 °C for 15 minutes.

-

Slowly add the alkylating agent (e.g., methyl iodide, 1.1 equiv) dropwise to maintain strict stoichiometric control and minimize over-alkylation.

-

Stir at room temperature until completion (monitored by TLC).

-

Purify the crude mixture via flash column chromatography to separate any formed regioisomers.

Step 2: LC-HRMS Analysis

-

Prepare a 1 µg/mL solution of the purified compound in LC-MS grade Methanol.

-

Inject onto a C18 column using a fast gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) to elute hydrophobic compounds as sharp peaks.

-

Operate the ESI source in positive ion mode using a stepped CE (10, 20, 40 eV) to capture both the parent ion and diagnostic fragments[5].

Step 3: FTIR Acquisition

-

Place a neat sample (solid or liquid) onto the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

-

Acquire the spectrum from 4000 to 400 cm⁻¹ (minimum 32 scans). Confirm the absence of the N-H stretch (~3200 cm⁻¹) to validate alkylation.

Step 4: NMR Acquisition and Interpretation

-

Dissolve 10-15 mg of the compound in 0.6 mL of CDCl₃ or DMSO-d₆.

-

Acquire ¹H NMR (minimum 16 scans) and ¹³C NMR (minimum 256 scans) spectra.

-

Acquire 2D NOESY and HMBC spectra.

-

Validation Check: Map the NOE cross-peaks between the N-alkyl protons and the ring substituents. Cross-reference this spatial data with the 2-3 bond carbon couplings in the HMBC spectrum to definitively assign the structure as the 1,3- or 1,5-regioisomer[4].

Spectroscopic Workflow Visualization

Integrated spectroscopic workflow for the structural elucidation and regioisomer differentiation.

Sources

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | 100852-80-0 | Benchchem [benchchem.com]

- 5. 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid | Benchchem [benchchem.com]

Rational Design and In Silico Validation of Pyrazole-Based Therapeutics: A Computational Workflow Guide

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs, including COX-2 inhibitors (celecoxib) and kinase inhibitors (ruxolitinib). Because of its unique hydrogen-bonding capabilities and tunable electronic properties, pyrazole derivatives are highly effective at engaging diverse protein targets. This whitepaper provides an in-depth, causality-driven technical guide for conducting rigorous in silico molecular docking studies of pyrazole analogs. By establishing a self-validating computational pipeline, researchers can accurately predict binding affinities, navigate the complexities of pyrazole tautomerism, and accelerate hit-to-lead optimization.

The Mechanistic Basis of Pyrazole Target Engagement

To computationally model pyrazole interactions, one must first understand the fundamental physical chemistry of the heterocycle. Pyrazole is a five-membered aromatic ring containing two adjacent nitrogen atoms.

The Causality of Binding: The adjacent nitrogens endow the pyrazole ring with a dual nature: the pyrrole-like nitrogen (NH) acts as a strong hydrogen bond donor, while the pyridine-like nitrogen (N) acts as a hydrogen bond acceptor. This push-pull hydrogen bonding capacity allows pyrazoles to anchor deeply into the highly conserved hinge regions of kinases (e.g., VEGFR-2, Aurora A, CDK2) or the hydrophobic pockets of viral enzymes 1.

The Tautomerism Challenge: A critical, often overlooked variable in in silico studies is annular tautomerism (1H-pyrazole vs. 2H-pyrazole). The position of the proton dynamically shifts between the two nitrogens in aqueous solution 2. In molecular docking, failing to sample both tautomeric states can lead to false negatives, as the hydrogen bond donor/acceptor vectors are inverted. For example, in studies targeting the T. cruzi proteasome, both equally populated tautomers must be docked to accurately identify the binding mode within the β4/β5 subunit interface 3.

Target Selection and Preparation Protocol

A docking simulation is only as reliable as the receptor model. The following step-by-step methodology ensures the protein is biologically relevant and structurally sound.

Step 1: Structural Acquisition & Curation

-

Action: Retrieve high-resolution X-ray crystal structures (resolution < 2.5 Å) from the Protein Data Bank (e.g., PDB ID: 2QU5 for VEGFR-2, 2VTO for CDK2).

-

Causality: High-resolution structures minimize coordinate errors in the amino acid side chains, ensuring the active site geometry is experimentally accurate rather than computationally inferred.

Step 2: Processing & Solvent Management

-

Action: Strip non-catalytic water molecules, co-crystallized buffers, and cryoprotectants.

-

Causality: Bulk water impedes ligand entry in rigid-receptor docking. However, tightly bound, bridging water molecules in the kinase hinge region must be retained if they mediate critical pyrazole-protein hydrogen bond networks.

Step 3: Protonation State Assignment (pH 7.4)

-

Action: Use tools like PROPKA to calculate the pKa of titratable residues (Asp, Glu, His, Lys) and assign their protonation states at physiological pH.

-

Causality: The ionization state of active site residues strictly dictates whether the incoming pyrazole ring will act as an H-bond donor or acceptor. An incorrectly protonated Histidine can artificially repel a pyrazole ligand, destroying the predictive value of the model.

Step 4: Restrained Energy Minimization

-

Action: Perform a restrained minimization using a modern force field (e.g., OPLS4 or AMBER).

-

Causality: This relieves steric clashes introduced by the addition of hydrogen atoms without distorting the experimentally validated heavy-atom backbone.

Ligand Preparation and Conformational Sampling Protocol

Preparing the pyrazole analogs requires rigorous attention to 3D geometry and electronic distribution 1.

Step 1: 2D to 3D Conversion & Charge Assignment

-

Action: Convert 2D SMILES or SDF files into 3D geometries. Assign partial atomic charges (e.g., Gasteiger or RESP charges).

-

Causality: Accurate partial charges are mathematically required for the docking algorithm to calculate the Coulombic (electrostatic) binding energy.

Step 2: Tautomer and Stereoisomer Generation

-

Action: Generate all possible tautomers and stereoisomers for each pyrazole derivative within a pH range of 7.0 ± 2.0.

-

Causality: Because the energy barrier for pyrazole tautomerization is low, the protein's active site will thermodynamically select the most complementary tautomer. Generating these states a priori ensures the docking algorithm has access to the biologically active conformer.

Step 3: Ligand Minimization

-

Action: Minimize the ligand structures using the MMFF94 force field.

-

Causality: Minimization relaxes the ligand into its lowest-energy conformation, preventing artificially high internal strain energies from skewing the final docking score.

Molecular Docking Workflow & Self-Validation

To ensure the trustworthiness of the computational pipeline, this protocol is designed as a self-validating system .

Step 1: Receptor Grid Generation

-

Action: Define a bounding box (grid) centered on the co-crystallized native ligand.

-

Causality: The grid dimensions must be carefully calibrated. If the box is too small, extended pyrazole analogs will be artificially truncated; if too large, the algorithm wastes computational cycles sampling irrelevant allosteric pockets.

Step 2: Protocol Self-Validation (Crucial Step)

-

Action: Before screening novel analogs, re-dock the native, co-crystallized ligand into the generated grid using the chosen algorithm (e.g., AutoDock Vina, Glide).

-

Causality: The system validates itself only if the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental X-ray conformation is strictly < 2.0 Å (ideally < 1.0 Å) [[4]](). If the RMSD exceeds this threshold, the grid parameters or protonation states are flawed and must be recalibrated.

Step 3: Conformational Search & Scoring

-

Action: Execute the docking simulation for the prepared pyrazole library. The scoring function evaluates poses based on van der Waals forces, hydrogen bonding, and desolvation penalties.

Figure 1: Comprehensive in silico molecular docking workflow for pyrazole-based ligands.

Quantitative Analysis & Scoring Profiles

The efficacy of pyrazole derivatives has been extensively validated across multiple therapeutic targets. The table below summarizes quantitative binding energies and key interactions from recent in silico studies, demonstrating the broad-spectrum utility of the pyrazole pharmacophore.

| Inhibitor | Target Protein | PDB ID | Binding Energy | Key Interacting Residues | Reference |

| Pyrazole Deriv. 1b | VEGFR-2 (Kinase) | 2QU5 | -10.09 kJ/mol | Not specified | 1, 5 |

| Pyrazole Deriv. 1d | Aurora A (Kinase) | 2W1G | -8.57 kJ/mol | Not specified | 1, 5 |

| Pyrazole Deriv. 2b | CDK2 (Kinase) | 2VTO | -10.35 kJ/mol | Ile10, Lys20, Lys89, Asp145 | 5 |

| Pyrazolone Deriv. 1b | ZIKV NS5 MTase | N/A | -6.23 kcal/mol | Lys105, His110, Val132 | 6 |

(Note: Energy units [kJ/mol vs kcal/mol] vary based on the specific docking software and scoring function utilized in the respective literature).

Post-Docking Validation: Molecular Dynamics (MD)

Molecular docking provides a static snapshot of binding affinity. However, biological systems are highly dynamic. To validate the docking results, the top-scoring pyrazole-protein complexes must be subjected to Molecular Dynamics (MD) simulations.

Running MD simulations for 100 to 1000 ns allows researchers to evaluate the interaction stability over time 7. By calculating the RMSD of the ligand trajectory and analyzing the persistence of the pyrazole-mediated hydrogen bonds, computational scientists can account for induced-fit conformational changes and solvent effects that static docking algorithms inherently ignore. Only pyrazole analogs that maintain stable trajectories and persistent hydrogen-bond networks throughout the MD simulation should be advanced to in vitro synthesis and biological evaluation.

References

-

PMC (NIH). "In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics."[Link]

-

Taylor & Francis. "Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents." [Link]

-

PMC (NIH). "Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors."[Link]

-

ASM Journals. "Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas' Disease."[Link]

-

Beilstein Journals. "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism."[Link]

-

SCIRP. "In Silico and in Vitro Analysis of Pyrazolone Derivatives against Zika Virus and Identification of Potential NS5 Methyltransferase Inhibitors by Molecular Docking."[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 3. journals.asm.org [journals.asm.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

- 7. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Novel Pyrazole Derivatives as Anticancer Agents: A Technical Whitepaper

Prepared by: Senior Application Scientist, Oncology Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The relentless progression of oncology drug resistance necessitates the continuous discovery of novel, highly selective antineoplastic agents. In recent years, the pyrazole ring has emerged as a privileged pharmacophore in medicinal chemistry. Its unique electronic properties and hydrogen-bonding capabilities allow it to act as a highly potent scaffold for multi-targeted therapies. This whitepaper provides an in-depth technical analysis of the rational design, mechanistic pathways, and self-validating experimental protocols required to develop and validate novel pyrazole derivatives as next-generation anticancer agents.

The Pyrazole Scaffold: A Privileged Pharmacophore

Pyrazole derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms [1]. From a structural biology perspective, this motif is highly versatile. The pyrrole-like nitrogen acts as a strong hydrogen bond donor, while the pyridine-like nitrogen serves as an acceptor.

The Causality of Binding: This dual capability perfectly mimics the adenine ring of adenosine triphosphate (ATP). Consequently, pyrazole derivatives can anchor deeply within the highly conserved hinge region of oncogenic kinases (such as EGFR, VEGFR-2, and CDKs), displacing ATP and halting oncogenic phosphorylation cascades [2]. Furthermore, appropriate substitution on different positions of the pyrazole ring can significantly enhance tumor selectivity and metabolic stability, making it an ideal core for lead optimization[1].

Mechanistic Pathways: Multi-Targeted Kinase and Tubulin Inhibition

A major advantage of the pyrazole core is its amenability to functionalization into multi-targeted agents, mitigating the risk of rapid tumor resistance.

-

EGFR and VEGFR-2 Dual Inhibition: Overexpression of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) drives tumor proliferation and angiogenesis. Fused pyrazole derivatives, such as pyrazolo[3,4-d]pyrimidines, have demonstrated exceptional efficacy in simultaneously blocking these pathways[2].

-

Tubulin Depolymerization: Beyond kinases, specific pyrazole derivatives disrupt microtubule dynamics. By directly binding to the α/β-tubulin dimer, these compounds cause molecular distortion that results in the disassembly of microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis [3].

Mechanism of action of pyrazole derivatives inhibiting EGFR/VEGFR-2 and downstream MAPK/PI3K pathways.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

Rational drug design relies on SAR to optimize potency. For instance, the addition of electron-donating groups (e.g., p-methyl) on terminal aromatic rings enhances hydrophobic interactions within the kinase active site, while free carbonyl groups provide essential H-bonding [2].

Below is a quantitative summary of recent highly potent pyrazole derivatives compared to clinical standards:

| Compound Designation | Structural Class | Primary Target / Cell Line | IC₅₀ Value (μM) | Mechanism of Action | Reference |

| Compound 3 | Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine | EGFR (HEPG2) | 0.06 | ATP-competitive kinase inhibition | [2] |

| Compound 9 | Dihydropyrano[2,3-c]pyrazole | VEGFR-2 (HEPG2) | 0.22 | Anti-angiogenic kinase inhibition | [2] |

| Compound 6J | Pyrazole Hybrid | NCI-60 (Renal/Ovarian) | ~Moderate | Cell cycle arrest | [4] |

| P3C.1 / P3C.2 | Novel Pyrazole Derivative | MAPK (MDA-MB-231) | Active | ROS generation & Apoptosis | [5] |

| Erlotinib (Control) | Quinazoline Derivative | EGFR | 0.20 | Reference standard | [2] |

| Sorafenib (Control) | Biaryl Urea | VEGFR-2 | 0.03 | Reference standard | [2] |

End-to-End Experimental Methodologies (Self-Validating Protocols)

To ensure absolute trustworthiness and reproducibility, our laboratory employs self-validating experimental systems. Every assay includes orthogonal validation steps to ensure that observed biological effects are mechanistically sound and not artifactual.

End-to-end drug discovery workflow for novel pyrazole-based anticancer agents.

Protocol 1: Multi-Step Synthesis of Fused Pyrazolo-Pyrimidines

Objective: Synthesize high-purity pyrazolo[3,4-d]pyrimidine derivatives.

-

Core Formation: React (E)-4-(2-Bromobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one with urea or thiourea in glacial acetic acid[2].

-

Cyclization: Induce 1,6-intramolecular dipolar cyclization via continuous reflux for 8-10 hours.

-

Purification & Validation: Purify via column chromatography (silica gel, dichloromethane/methanol). Confirm structure using ¹H NMR, ¹³C NMR, and HRMS.

-

Scientific Rationale & Causality: Glacial acetic acid is chosen as the solvent because it provides the necessary acidic protons to activate the carbonyl carbon, facilitating the nucleophilic β-attack on the C=C moiety. The use of urea/thiourea dictates the final functionalization (oxygen vs. sulfur), directly impacting the H-bond network in the target kinase[2].

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC₅₀ of pyrazole derivatives against recombinant EGFR/VEGFR-2.

-

Incubation: Incubate 10 ng of recombinant kinase with varying concentrations of the pyrazole derivative (0.01 μM to 100 μM) in a 384-well plate for 15 minutes.

-

Reaction: Initiate the kinase reaction by adding 10 μM ATP and 0.2 μg/μL of the specific peptide substrate. Incubate for 60 minutes at room temperature.

-

Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP.

-

Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Measure luminescence.

-

Scientific Rationale & Causality (Self-Validation): Measuring the production of ADP rather than the depletion of ATP creates a positive-readout assay. This significantly increases the signal-to-background ratio. The system is self-validating: we calculate the Z'-factor for every plate using Erlotinib (positive control) and DMSO (negative control). A Z'-factor > 0.6 confirms the assay's robustness and guarantees that the observed IC₅₀ values are true biochemical reflections of target engagement [6].

Protocol 3: Cytotoxicity and Apoptosis Analysis (Flow Cytometry)

Objective: Determine if the observed cytotoxicity in MDA-MB-231 cells is driven by apoptosis or non-specific necrosis.

-

Treatment: Seed MDA-MB-231 cells at 1×10⁵ cells/well. Treat with the pyrazole derivative at its calculated IC₅₀ concentration for 48 hours[5].

-

Harvest & Stain: Trypsinize cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Acquisition: Analyze via flow cytometry, capturing at least 10,000 events per sample.

-

Scientific Rationale & Causality: Standard MTT assays only measure metabolic viability, which can be confounded by cell cycle arrest. By utilizing Annexin V-FITC (which binds to externalized phosphatidylserine, an early apoptosis marker) alongside PI (which only enters cells with compromised membranes, indicating late apoptosis/necrosis), this protocol establishes definitive causality. It proves that the pyrazole compound actively triggers programmed cell death rather than acting as a non-specific toxin [5].

Conclusion

The discovery of novel pyrazole derivatives represents a cornerstone of modern targeted cancer therapy. By rigorously applying structure-activity relationship principles and validating through robust, high-throughput biochemical and cellular assays, researchers can engineer highly selective kinase inhibitors and tubulin disruptors. Maintaining strict self-validating protocols ensures that these promising lead compounds can successfully bridge the gap from benchtop synthesis to in vivo efficacy.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents International Journal of Molecular Sciences (via NCBI PMC) URL:[Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Frontiers in Chemistry URL:[Link]

-

Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

-

Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents Polycyclic Aromatic Compounds (via Taylor & Francis) URL:[Link]

-

Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways Oncology Research URL:[Link]

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 3. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways [techscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Advanced Protocol for Vilsmeier-Haack Chloroformylation of Pyrazolones: Mechanistic Insights and Workflow

Executive Summary

The pyrazole ring is a privileged structural motif in medicinal chemistry, frequently embedded in antiviral, antitumor, and antimicrobial agents[1]. The Vilsmeier-Haack (VH) chloroformylation of pyrazolones is a highly versatile and efficient synthetic strategy used to generate 5-chloro-4-formylpyrazoles. These bifunctional compounds serve as critical biselectrophilic building blocks for the synthesis of complex fused heterocyclic systems, such as pyrazolopyrimidines and pyrazoloquinolines[2][3].

This application note details the mechanistic rationale, optimized stoichiometry, and a self-validating experimental protocol for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Mechanistic Rationale & Causality

The Vilsmeier-Haack reaction traditionally serves as a formylation method for electron-rich aromatic systems. However, when applied to pyrazolones, the reagent exhibits a dual reactivity profile: formylation at the C4 position and chlorination at the C5 position [4].

-

Tautomeric Activation: Pyrazolones exist in a dynamic tautomeric equilibrium (CH, OH, and NH forms). Under VH conditions, the enol (OH) tautomer is the reactive species, presenting a highly nucleophilic C4 carbon and an exchangeable C5 hydroxyl group[5].

-

Complexation (The Vilsmeier Reagent): N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloromethyleneiminium ion (the Vilsmeier reagent)[4]. This step is highly exothermic and must be conducted at 0 °C to prevent the thermal degradation of the iminium species.

-

Electrophilic Attack: The Vilsmeier reagent attacks the electron-rich C4 position of the pyrazolone enol, forming a C4-formylated intermediate.

-

Nucleophilic Substitution (Chlorination): The excess POCl₃ in the reaction mixture drives the nucleophilic substitution of the C5-hydroxyl group with a chloride ion. This step has a high activation energy barrier, necessitating elevated temperatures (90–100 °C) to reach completion[6].

-

Hydrolysis: Quenching the reaction in ice-water hydrolyzes the iminium intermediate, liberating the final C4-carbaldehyde and neutralizing the excess POCl₃[4].

Workflow Visualization

Mechanistic workflow of the Vilsmeier-Haack chloroformylation of pyrazolones.

Experimental Protocol

Table 1: Reaction Parameters & Stoichiometry

Note: The use of an excess of POCl₃ (7.0 eq) is a deliberate causal choice. It acts not only as the chlorinating agent for the C5 position but also as a solvent medium to maintain fluidity during the reflux stage[6].

| Reagent / Parameter | Equivalents | Amount (5 mmol scale) | Role in Workflow |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 1.0 eq | 0.88 g | Starting Substrate |

| N,N-Dimethylformamide (DMF) | 3.0 eq | 1.15 mL | Vilsmeier precursor / Solvent |

| Phosphorus oxychloride (POCl₃) | 7.0 eq | 3.20 mL | Vilsmeier precursor / Chlorinating agent |

| Temperature Profile | N/A | 0 °C → 90-100 °C | Controls complexation, drives chlorination |

| Reaction Time | N/A | 1.5 - 2.0 hours | Ensures complete conversion |

Step-by-Step Execution

Step 1: Preparation of the Vilsmeier Reagent

-

Equip a dry 50 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Ensure all glassware is oven-dried, as the Vilsmeier reagent is moisture-sensitive.

-

Add DMF (1.15 mL, 15 mmol) to the flask and cool to 0 °C using an ice-water bath.

-

Add POCl₃ (3.20 mL, 35 mmol) dropwise over a period of 15–20 minutes with continuous stirring[6].

-

Maintain the reaction mixture at 0 °C for an additional 20 minutes to ensure the complete formation of the chloromethyleneiminium complex.

Step 2: Substrate Addition and Chloroformylation

-

To the cold, stirring Vilsmeier complex, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.88 g, 5 mmol) portion-wise[6].

-

Remove the ice bath and allow the mixture to gradually warm to room temperature.

-

Attach a reflux condenser and heat the reaction mixture in an oil bath at 90–100 °C for 1.5 to 2 hours[6]. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate, 3:1).

Step 3: Quenching and Hydrolysis

-

Once the reaction is complete, cool the flask to room temperature.

-

Slowly pour the reaction mixture over 40–50 g of crushed ice with vigorous stirring. Caution: This step is highly exothermic and releases HCl gas. Perform strictly inside a fume hood.

-

Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of the iminium intermediate into the aldehyde[4].

Step 4: Isolation and Purification

-

Filter the resulting precipitated solid under vacuum.

-

Wash the filter cake thoroughly with cold distilled water to remove residual acid and DMF.

-

Dry the crude product and recrystallize from hot ethanol to yield pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Self-Validation System (Analytical Checkpoints)

To guarantee scientific integrity, the success of the protocol must be verified using a self-validating matrix. If the chlorination at C5 fails, the IR spectrum will show a broad OH stretch, and the ¹³C NMR will lack the characteristic C-Cl peak at ~133.4 ppm. If the formylation fails, the distinct 9.95 ppm aldehyde proton in ¹H NMR will be absent.

Table 2: Analytical Self-Validation Checkpoints

| Analytical Method | Diagnostic Markers | Expected Observation |

| Yield & State | Physical Appearance | 75–80% yield; Reddish-brown to pale yellow needles[1][6] |

| Melting Point | Phase Transition | 140 – 142 °C[1] |

| FT-IR (KBr) | Functional Groups | ~1678 cm⁻¹ (C=O str.), ~2830, 2776 cm⁻¹ (CHO str.)[1] |

| ¹H NMR (CDCl₃) | Proton Environments | δ 9.95 (s, 1H, CHO), 7.49–7.51 (m, 5H, Ar-H), 2.51 (s, 3H, CH₃)[1] |

| ¹³C NMR (CDCl₃) | Carbon Environments | δ 183.8 (CHO), 151.7 (C-3), 133.4 (C-5), 117.4 (C-4), 13.8 (CH₃)[1] |

References

-

Recent Advances in Synthesis and Properties of Pyrazoles, MDPI,[Link]

-

Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde, ResearchGate, [Link]

-

Synthesis and Antitumor Activity of Some Pyrazole Derivatives, Asian Journal of Chemistry,[Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION, IJPCBS,[Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, MDPI,[Link]

-

On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool, ResearchGate,[Link]

Sources

Application Note: High-Throughput Screening Assays for Pyrazole-Based Kinase Inhibitors

Introduction & Mechanistic Rationale

The pyrazole ring has emerged as a privileged scaffold in the design of targeted protein kinase inhibitors (PKIs)[1]. From a structural biology perspective, the pyrazole moiety acts as a highly effective bioisostere for the adenine ring of ATP. The nitrogen atoms within the pyrazole core serve as critical hydrogen bond donors and acceptors, anchoring the inhibitor directly to the hinge region of the kinase catalytic domain[1][2].

However, identifying potent pyrazole-based hits from a high-throughput screening (HTS) library requires overcoming significant biochemical hurdles. Because these compounds are typically ATP-competitive, they must compete with high intracellular ATP concentrations (1–5 mM) in physiological settings. Consequently, modern drug discovery prioritizes inhibitors with not just low half-maximal inhibitory concentrations ( IC50 ), but also favorable binding kinetics—specifically, a slow off-rate ( koff ) and prolonged target residence time[3].

Fig 1: Self-validating high-throughput screening cascade for pyrazole-based kinase inhibitors.

Experimental Protocols

Protocol 1: Primary HTS via TR-FRET Kinase Binding Assay

Causality & Logic: TR-FRET is the gold standard for primary HTS due to its homogeneous (no-wash) nature and extreme sensitivity. By utilizing a long-lifetime Terbium (Tb) fluorophore, we introduce a time delay before measuring emission, which completely eliminates short-lived background autofluorescence common in pyrazole libraries[5][6]. This assay measures the displacement of a fluorescent tracer from the ATP-binding site, allowing for precise kinetic profiling[3].

Materials:

-

Recombinant Kinase Domain (e.g., CDK2, WEE1, or LIMK1)[2][3][5]

-

Tb-labeled anti-tag antibody (e.g., anti-GST or anti-His)

-

Kinase Tracer (Alexa Fluor 647-labeled ATP-competitive probe)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 4-point or 10-point 10-fold serial dilution of pyrazole test compounds in 100% DMSO[3]. Transfer 100 nL of each to a black 384-well low-volume microplate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

-

Tracer/Antibody Mix: Prepare a solution containing 30 nM Kinase Tracer and 2 nM Tb-labeled antibody in Assay Buffer. Add 5 µL to each well.

-

Kinase Addition: Prepare a 2X kinase solution (e.g., 0.2 nM final concentration) in Assay Buffer. Add 5 µL to initiate the binding reaction.

-

Incubation: Seal the plate and incubate at room temperature (20–25°C) for 60 minutes to allow the system to reach equilibrium.

-

Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar). Excite at 340 nm; measure emission at 495 nm (Tb donor) and 665 nm (Tracer acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm / 495 nm). Plot the ratio against the log of the compound concentration to determine the IC50 or Kd using a 4-parameter logistic regression.

Protocol 2: Orthogonal Validation via ADP-Glo™ Kinase Assay

Causality & Logic: While TR-FRET confirms binding, it does not confirm functional silencing. The ADP-Glo assay is a universal, luminescent method that directly quantifies the amount of ADP produced during the kinase reaction[4][7]. It is highly resistant to fluorescent interference and provides a direct measurement of enzymatic inhibition, making it the perfect orthogonal validation tool[2][8].

Fig 2: Mechanism of ATP-competitive pyrazole inhibition and ADP-Glo detection logic.

Materials:

-

Recombinant Kinase and specific lipid/peptide Substrate

-

Ultra-pure ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

Step-by-Step Methodology:

-

Kinase Reaction Assembly: In a solid white 384-well plate, combine 2 µL of pyrazole compound (diluted in buffer with 1% DMSO), 2 µL of Kinase/Substrate mix, and 1 µL of ATP. Ensure the ATP concentration is set near its Km for the specific kinase to accurately assess competitive inhibition.

-

Primary Incubation: Incubate the reaction at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This crucial step stops the kinase reaction and completely depletes any unconsumed ATP, leaving only the generated ADP[7]. Incubate for 40 minutes at room temperature.

-

Kinase Detection: Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts the remaining ADP back into ATP and introduces luciferase/luciferin to generate a luminescent signal proportional to the newly formed ATP. Incubate for 30 minutes.

-

Detection: Measure luminescence using a multimode plate reader (integration time: 0.5–1 second per well).

-

Data Analysis: Calculate percentage enzyme activity relative to DMSO controls. Lower luminescence correlates with lower ADP production, indicating successful kinase inhibition[2].

Data Presentation: Comparative Profiling of Pyrazole Hits

To illustrate the necessity of this dual-assay approach, the following table summarizes quantitative data for validated pyrazole-based kinase inhibitors across both TR-FRET and ADP-Glo platforms. Discrepancies between binding affinity and functional inhibition highlight the importance of orthogonal screening.

| Compound | Target Kinase | TR-FRET Binding ( IC50 / Kd ) | ADP-Glo Functional ( IC50 ) | Selectivity & Notes |

| AT7519 (Reference) | CDK2 | ~10 - 210 nM | 15.0 nM | Multi-CDK inhibitor; strong hinge binding via pyrazole NH[2]. |

| Compound 9 | CDK2 | Not Determined | 960 nM | Synthesized pyrazole derivative; validated via ADP-Glo[2]. |

| AZD1775 | WEE1 | < 10 nM | 12.0 nM | Potent pyrazolopyrimidinone; high lipophilic efficiency[5]. |

| Macrocycle 8a | BMPR2 | 83.5 nM ( Kd ) | 461 nM | Discrepancy between binding affinity and functional inhibition[4]. |

| LIJTF500025 (10) | LIMK1 | 4.2 nM | 5.1 nM | Type-III allosteric inhibitor; prolonged residence time[3]. |

References

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL

- Comparative Validation of Bioactivity Assays for Pyrazole-Based Kinase Inhibitors Source: Benchchem URL

- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 Source: ACS Medicinal Chemistry Letters URL

- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives Source: PubMed / Molecules URL

- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: RSC Publishing URL

- Application Notes and Protocols for High-Throughput TR-FRET Kinase Binding Source: Benchchem URL

- Repurposing of the RIPK1 selective benzo[1,4]oxazepin-4-one scaffold for the development of a type-III LIMK1/2 inhibitor Source: bioRxiv URL

- Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy Source: PMC / NIH URL

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 3. biorxiv.org [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

RP-HPLC method development for pyrazole derivative analysis

Application Note: RP-HPLC Method Development and Validation for Pyrazole Derivatives

Executive Summary

Pyrazole derivatives (e.g., apixaban, celecoxib, and various kinase inhibitors) represent a critical scaffold in modern drug discovery. However, their amphoteric nature complicates chromatographic separation. This application note provides a comprehensive, Quality by Design (QbD)-driven protocol for Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method development and validation. By prioritizing mechanistic causality and building a self-validating system, this guide ensures robust, reproducible analytical workflows for researchers and drug development professionals.

Mechanistic Insights: The Chromatographic Behavior of Pyrazoles

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms: a basic, pyridine-like nitrogen and an acidic, pyrrole-like nitrogen. This unique electronic structure results in complex tautomerism and pH-dependent ionization.

Causality in Column and Mobile Phase Selection: If the mobile phase pH approaches the pKa of the pyrazole derivative, the molecule exists in a state of partial ionization. The basic nitrogen can engage in secondary electrostatic interactions with unreacted, ionized silanols ( SiO− ) on the silica stationary phase. This dual-retention mechanism (hydrophobic partitioning + ion exchange) is the primary cause of peak splitting and severe tailing[1]. To mitigate this, methods must employ end-capped C18 columns and an acidic mobile phase (pH 3.0–4.0) to fully protonate the silanols, thereby shutting down secondary interactions and ensuring Gaussian peak symmetry.

Quality by Design (QbD) Workflow

Traditional trial-and-error method development is inefficient and prone to failure during transfer. Implementing a QbD approach—as demonstrated in the [2]—allows analysts to define a Method Operable Design Region (MODR). By systematically varying Critical Method Parameters (CMPs) such as flow rate, pH, and organic modifier ratio, we establish a robust design space.

Figure 1: QbD workflow for RP-HPLC method development of pyrazole derivatives.

Experimental Protocol & Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system. Analysis cannot proceed unless the System Suitability Test (SST) criteria are met, acting as an automated quality gatekeeper.

Table 1: Optimized Chromatographic Conditions

| Parameter | Specification | Mechanistic Rationale |

| Stationary Phase | Hypersil ODS C18 (250 × 4.6 mm, 5 µm) | Hydrophobic retention; end-capping prevents silanol interactions. |

| Mobile Phase | Methanol : 0.05M KH2PO4 (63.5 : 36.5 v/v) | Methanol provides optimal protic interactions for pyrazole rings. |

| Buffer pH | 3.0 (adjusted with orthophosphoric acid) | Suppresses silanol ionization ( pKa≈3.5−4.5 ), preventing tailing. |

| Flow Rate | 0.8 mL/min | Balances Van Deemter efficiency with rapid analysis time. |

| Detection | UV at 245 nm | Corresponds to the π−π∗ transition of the conjugated system. |

| Column Temp | 30°C | Reduces mobile phase viscosity and improves mass transfer kinetics. |

Step-by-Step Methodology:

-

Mobile Phase Preparation: Dissolve the required mass of KH2PO4 in HPLC-grade water to yield a 0.05M solution. Adjust the pH precisely to 3.0 ± 0.05 using dilute orthophosphoric acid.

-

Filtration & Degassing: Filter the buffer through a 0.45 µm regenerated cellulose membrane. Sonicate for 15 minutes. Causality: Dissolved gases outgas in the low-pressure zone of the pump head, causing flow rate fluctuations and baseline noise. Degassing ensures volumetric accuracy.

-

Standard Preparation: Accurately weigh the pyrazole standard and dissolve it in methanol to bypass aqueous solubility limits, yielding a 1 mg/mL stock. Dilute with the mobile phase to target working concentrations (e.g., 1.25–3.75 µg/mL)[3].

-

System Equilibration: Purge the HPLC system. Equilibrate the C18 column with the mobile phase for a minimum of 30 column volumes until the pressure ripple is < 1% and the UV baseline is flat.

-

System Suitability Testing (SST) - The Quality Gate: Inject the working standard in replicate (n=6). The system is validated for the run only if:

-

Theoretical Plates ( N ) > 2000

-

Tailing Factor ( Tf ) ≤ 1.5

-

Retention Time %RSD ≤ 2.0%

-

Peak Area %RSD ≤ 2.0%

-

Troubleshooting Logic

Even with QbD, column aging or matrix effects can induce peak distortion. The following logic tree dictates the corrective actions for pyrazole analysis.

Figure 2: Troubleshooting logic for resolving pyrazole peak tailing in RP-HPLC.

Method Validation to ICH Q2(R1) Standards

Following optimization, the method must be rigorously validated to ensure it is fit for its intended purpose, as outlined in [4].

Table 2: Validation Parameters and Acceptance Criteria

| Validation Parameter | Experimental Design | Acceptance Criteria |

| Linearity & Range | 5 concentration levels spanning 50% to 150% of the nominal target concentration. | Correlation coefficient ( R2 ) ≥ 0.999. |

| Precision (Repeatability) | 6 replicate injections of the 100% test concentration on the same day. | %RSD of peak area and retention time ≤ 2.0%. |

| Accuracy (Recovery) | Spiking standard into placebo matrix at 80%, 100%, and 120% levels (n=3 per level). | Mean recovery between 98.0% and 102.0%. |

| LOD & LOQ | Determined via signal-to-noise ratio method (S/N 3:1 for LOD; 10:1 for LOQ). | Matrix-dependent; typically LOQ < 10 ng/mL[4]. |

| Robustness | Deliberate micro-variations in pH (±0.2), Flow Rate (±0.1 mL/min), and Temp (±2°C). | No significant impact on SST parameters; %RSD ≤ 2.0%. |

By adhering to this protocol, analytical scientists can ensure the reliable, highly reproducible quantification of pyrazole derivatives, free from the chromatographic artifacts that typically plague nitrogen-rich heterocycles.

References

-

Shukla R, Chaudhari A, Patel P, Detholia K. "QbD-based RP-HPLC method development for quantitative computation of phase III composition comprising apixaban and clopidogrel." Journal of Applied Pharmaceutical Science. 2024;14(08):085–093. URL:[Link][5]

-

Assali M, Abualhasan M, Zohud N, Ghazal N. "RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine." International Journal of Analytical Chemistry. 2020;2020:1894907. URL:[Link][6]

-

Al-Shami NM, et al. "Comprehensive analysis of Aspirin and Apixaban: the development, validation, and forced degradation studies of bulk drugs and in-house capsule formulations using the RP-HPLC method." BMC Chemistry. 2023;17:152. URL:[Link][1]

Sources

- 1. Comprehensive analysis of Aspirin and Apixaban: thedevelopment, validation, and forced degradation studies of bulk drugs and in-house capsule formulations using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. japsonline.com [japsonline.com]

- 4. RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

Application Note: Synthesis and Deployment of Pyrazole-Based Ligands for Metal Catalysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Organometallic Chemistry & Homogeneous Catalysis

Executive Summary & Mechanistic Rationale

The development of robust, highly active transition metal catalysts is a cornerstone of modern pharmaceutical synthesis and materials science. Among the diverse array of nitrogen-based ligands, pyrazole derivatives have emerged as uniquely tunable scaffolds for stabilizing palladium, copper, and cobalt catalytic centers [1].

The causality behind the efficacy of pyrazole ligands lies in their electronic and steric versatility. The adjacent nitrogen atoms in the pyrazole ring provide a powerful bidentate or bridging coordination mode. The sp2 -hybridized nitrogen acts as a strong σ -donor, stabilizing high-oxidation-state intermediates (e.g., Pd(II) during oxidative addition), while the π -acceptor capabilities of the aromatic system help stabilize electron-rich, low-oxidation-state metals (e.g., Pd(0)) [2]. Furthermore, the introduction of bulky substituents (such as tert-butyl or rigid xanthene backbones) at the 3- and 5-positions of the pyrazole ring forces steric crowding around the metal center. This steric pressure thermodynamically drives the reductive elimination step, which is often the rate-limiting bottleneck in cross-coupling cycles [3].

This application note provides a comprehensive, self-validating guide to the synthesis of bulky bis(pyrazolyl) ligands, their complexation with palladium, and their subsequent application in Suzuki-Miyaura cross-coupling reactions.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided to ensure synthetic integrity at every stage.

Protocol A: Synthesis of Bulky Bis(pyrazolyl) Ligands

Objective: Synthesize a bidentate bis(pyrazolyl) ligand via N-alkylation of a substituted pyrazole with a benzylic halide.

Materials:

-

Substituted pyrazole (e.g., 3,5-dimethylpyrazole or 3,5-di-tert-butylpyrazole) (2.1 eq)

-

Benzylic halide (e.g., methyl 4-(bromomethyl)benzoate) (1.0 eq)

-

Potassium carbonate ( K2CO3 ) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Deprotonation: In an oven-dried Schlenk flask under argon, dissolve the substituted pyrazole in anhydrous DMF (0.2 M). Add finely ground K2CO3 .

-

Causality: K2CO3 is a mild base sufficient to deprotonate the pyrazole N-H (pKa ~14.2), generating a highly nucleophilic pyrazolide anion without inducing solvent degradation.

-

-

Alkylation: Add the benzylic halide dropwise at room temperature. Stir the suspension vigorously for 12–18 hours.

-

Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the UV-active benzylic halide spot confirms completion.

-

Workup: Quench the reaction with distilled water to dissolve inorganic salts. Extract the aqueous layer with diethyl ether ( 3×20 mL).

-

Causality: Diethyl ether is preferred over ethyl acetate here to minimize the extraction of DMF into the organic phase.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Validation Checkpoint 2 (NMR): Analyze the crude product via 1H NMR. A successful N-alkylation is confirmed by a distinct downfield shift of the benzylic CH2 protons from ~4.50 ppm (in the starting halide) to ~5.20–5.50 ppm in the bis(pyrazolyl) product [2].

Protocol B: Preparation of Bis(pyrazolyl)Palladium(II) Pre-catalysts

Objective: Coordinate the synthesized ligand to a Pd(II) center to form a stable pre-catalyst.

Step-by-Step Procedure:

-

Complexation: Dissolve the purified bis(pyrazolyl) ligand (1.0 eq) in anhydrous dichloromethane (DCM). Add PdCl2(COD) or Pd(OAc)2 (0.95 eq) to the solution.

-

Causality: Using a slight deficit of the palladium precursor ensures complete consumption of the expensive metal and simplifies purification, as unreacted ligand is easier to wash away.

-

-

Reaction: Stir at room temperature for 4 hours. The solution will typically transition from a dark brown/red to a clear yellow or orange solution, indicating successful ligand exchange.

-

Isolation: Concentrate the solution to ~2 mL and precipitate the complex by adding cold diethyl ether. Filter the resulting microcrystalline solid.

Protocol C: Suzuki-Miyaura Cross-Coupling Application

Objective: Utilize the Pd(II)-pyrazole complex to couple aryl halides with arylboronic acids.

Step-by-Step Procedure:

-

Setup: In a microwave reactor vial, combine the aryl halide (1.0 mmol), arylboronic acid (1.3 mmol), and a base (e.g., CsF or K2CO3 , 2.0 mmol) [4].

-

Catalyst Addition: Add the bis(pyrazolyl)palladium(II) pre-catalyst (0.1–0.33 mol%).

-

Solvent: Add 2 mL of a 1:1 Ethanol/Water mixture or dry toluene, depending on substrate solubility.

-

Causality: The biphasic EtOH/Water system facilitates the dissolution of both the organic substrates and the inorganic base, accelerating the transmetalation step [1].

-

-

Reaction: Seal the vial and heat conventionally at 80–140 °C, or irradiate in a microwave reactor at 60 W (100 °C) for 10 minutes.

-

Validation Checkpoint 3: Cool to room temperature, extract with ethyl acetate, filter through a Celite pad to remove palladium black, and analyze the conversion via GC-MS.

Visualizing the Chemical Architecture

The following diagrams map the logical flow of the synthesis and the mechanistic cycle of the catalysis.

Workflow for the synthesis and complexation of bis(pyrazolyl) ligands.

Pyrazole-stabilized Palladium catalytic cycle in Suzuki-Miyaura coupling.

Quantitative Data & Comparative Analysis

The structural nature of the pyrazole ligand directly dictates the efficiency of the catalytic cycle. Table 1 summarizes the comparative performance of various pyrazole-based palladium systems in Suzuki-Miyaura cross-coupling.

Table 1: Catalytic Efficiency of Pyrazole-Based Palladium Complexes

| Catalyst Precursor | Ligand Type | Substrate (Ar-X) | Boronic Acid | Temp (°C) | Time (h) | Yield (%) |

| Bis(pyrazolyl)Pd(II) | Bulky Phenyl | Bromobenzene | Phenylboronic Acid | 140 | 4 | 98 |

| Bis(pyrazolyl)Pd(II) | Bulky t-Butyl | Bromobenzene | Phenylboronic Acid | 140 | 4 | 81 |

| Pyrazole-Tethered P,N | Chiral β -Pinene | Aryl Bromide | Phenylboronic Acid | 60 | 18 | >90 |

Pd2(dba)3

| 1,5-Dimethyl-3-phenyl | Aryl Iodide | Arylboronic Acid | 100 | 0.2 (MW) | >95 |

Data Interpretation: The bulky phenyl-substituted bis(pyrazolyl) ligand demonstrates superior conversion rates for unactivated bromobenzene compared to the t-butyl variant [2]. This highlights a critical threshold in steric tuning: while steric bulk accelerates reductive elimination, excessive bulk (like t-butyl) can hinder the initial oxidative addition of the aryl halide.

References

-

Ocansey, E., Darkwa, J., & Makhubela, B. C. E. "Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions." RSC Advances, 2018. Available at:[Link]

-

MDPI. "Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction." Molecules, 2019. Available at:[Link]

-

Arkivoc. "β-Pinene and camphor based, pyrazole-tethered triarylphosphines as chiral P,N ligands for palladium." Arkivoc, 2021. Available at:[Link]

Application Note: Preparation and Optimization of Pyrazole Carboxamide Derivatives

Document Type: Advanced Technical Protocol & Application Note Target Audience: Medicinal Chemists, Agrochemical Researchers, and Process Scientists Subject: Multi-stage synthesis, mechanistic optimization, and purification of pyrazole-4-carboxamide and pyrazole-5-carboxamide scaffolds.

Executive Summary

Pyrazole carboxamides represent a privileged scaffold in both pharmaceutical and agrochemical development. In agriculture, pyrazole-4-carboxamides are the core pharmacophore for Succinate Dehydrogenase Inhibitors (SDHIs) such as fluxapyroxad and bixafen, which exhibit potent broad-spectrum fungicidal activity[1]. In medicinal chemistry, these derivatives are heavily utilized as anticancer agents, CB1 receptor antagonists, and antimicrobial compounds[2].

This application note provides a comprehensive, self-validating methodology for synthesizing pyrazole carboxamide derivatives. By detailing the causality behind reagent selection—ranging from the regioselectivity of the Knorr pyrazole synthesis to the strategic choice of amide coupling reagents (e.g., Oxalyl Chloride vs. T3P)—this guide ensures high-fidelity reproduction of these critical molecular architectures.

Scientific Rationale & Mechanistic Insights

The synthesis of pyrazole carboxamides is typically executed via a convergent three-stage workflow[3]:

-

Pyrazole Core Construction (Cyclocondensation): The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound (e.g., a β -ketoester or difluoromethyl-substituted ketoester) with a hydrazine derivative. A catalytic amount of glacial acetic acid is employed to protonate the carbonyl oxygen, enhancing its electrophilicity without fully neutralizing the nucleophilic hydrazine[3].

-

Ester Hydrolysis: The resulting pyrazole-carboxylate ester is subjected to alkaline hydrolysis (using LiOH or NaOH) to yield the corresponding pyrazole-carboxylic acid. LiOH is often preferred in THF/Water mixtures to prevent the epimerization of any sensitive adjacent stereocenters.

-

Amide Bond Formation (Amidation): The coupling of the pyrazole-carboxylic acid with a primary or secondary amine is the most critical step, dictating the final yield and purity.

-

Acid Chloride Route: For robust substrates, activation via oxalyl chloride in the presence of catalytic DMF forms a highly reactive Vilsmeier-Haack intermediate[4]. This method is cost-effective but generates harsh HCl byproducts.

-

Peptide Coupling Route: For substrates with acid-sensitive functional groups (such as oxime ethers utilized in advanced SDHIs[5]), mild coupling agents like Propylphosphonic anhydride (T3P) or EDC/HOBt are strictly required. T3P is particularly advantageous as it produces water-soluble byproducts, enabling purification via simple liquid-liquid extraction[2].

-

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the multi-stage synthesis, highlighting the transition from raw precursors to the final functionalized carboxamide.

Caption: General workflow for the multi-stage synthesis of pyrazole carboxamide derivatives.

Standard Operating Procedures (SOPs)

Protocol 1: Synthesis of Pyrazole-Carboxylate Ester

Objective: Construct the pyrazole heterocycle via regioselective cyclocondensation.

Materials:

-

Hydrazine derivative (1.0 eq)

-

β -Ketoester (1.0 eq)

-

Glacial acetic acid (0.1 eq)

-

Absolute Ethanol (solvent)

Procedure:

-

Dissolve the hydrazine derivative (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer[3].

-

Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution to activate the carbonyl species[3].

-

Add the β -ketoester (1.0 eq) dropwise to the stirred solution at room temperature to prevent uncontrolled exothermic reactions[3].

-

Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 2–6 hours. Monitor reaction completion via TLC (Hexane:EtOAc).

-

Upon completion, concentrate the mixture in vacuo. Dilute the residue with Ethyl Acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography if necessary.

Protocol 2: Hydrolysis to Pyrazole-Carboxylic Acid

Objective: Unmask the carboxylic acid for downstream amide coupling.

Materials:

-

Pyrazole-carboxylate ester (from Protocol 1) (1.0 eq)

-

LiOH·H₂O or NaOH (2.0 eq)

-

THF/Water (3:1 v/v)

Procedure:

-

Dissolve the pyrazole-carboxylate ester in the THF/Water mixture[3].

-

Add the alkali base (LiOH or NaOH) in one portion. Stir the mixture at room temperature for 4–12 hours[3].

-

Evaporate the THF under reduced pressure. Dilute the remaining aqueous phase with additional water and extract once with diethyl ether to remove unreacted ester.

-

Carefully acidify the aqueous layer with 1M HCl to pH ~2–3 while cooling in an ice bath.

-

Filter the resulting precipitated pyrazole-carboxylic acid, wash with cold water, and dry under high vacuum.

Protocol 3: Amide Bond Formation

Objective: Couple the pyrazole-carboxylic acid with an amine to yield the final carboxamide.

Method A: Acid Chloride Activation (For robust, non-sensitive substrates) [4]

-

Suspend the pyrazole-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

-

Add 2 drops of anhydrous DMF (catalyst).

-

Cool the mixture to 0 °C and add Oxalyl chloride (2.0 eq) dropwise. Stir at room temperature for 2 hours until gas evolution ceases.

-

Concentrate the mixture in vacuo to remove excess oxalyl chloride, yielding the crude pyrazole carbonyl chloride[4].

-

Redissolve the acid chloride in DCM and add it dropwise to a 0 °C solution of the desired amine (1.1 eq) and Triethylamine (3.0 eq) in DCM[4].

-

Stir for 4 hours at room temperature. Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate[4].

Method B: T3P-Mediated Coupling (For sensitive substrates like oxime ethers) [2],[5]

-

Dissolve the pyrazole-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous Ethyl Acetate.

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes at room temperature.

-

Add Propylphosphonic anhydride (T3P, 50% solution in EtOAc) (1.5 eq) dropwise[2].

-

Stir the reaction mixture at room temperature (or heat to reflux if sterically hindered) for 12 hours.

-

Wash the organic mixture sequentially with saturated NaHCO₃, 1M HCl, and brine. The water-soluble T3P byproducts are easily removed in the aqueous wash[2].

-

Dry the organic layer, concentrate, and purify by recrystallization or chromatography.

Process Optimization & Data Presentation

Selecting the correct amidation strategy is paramount for maximizing yield and maintaining the integrity of functional groups. The table below summarizes the quantitative and qualitative metrics of the standard coupling strategies used in pyrazole carboxamide synthesis.

| Coupling Strategy | Reagents & Conditions | Typical Yield | Mechanistic Advantages | Limitations |

| Acid Chloride | Oxalyl Chloride, cat. DMF, DCM, TEA (0 °C to RT) | 75–95% | Highly reactive intermediate; inexpensive reagents; gaseous byproducts easily removed[4]. | Harsh acidic micro-environment; incompatible with acid-sensitive moieties (e.g., acetals, oxime ethers). |

| T3P Coupling | T3P (50% in EtOAc), DIPEA, EtOAc (RT to Reflux) | 80–95% | Exceptionally mild; high functional group tolerance; simple liquid-liquid extraction workup[2]. | Reagent is relatively expensive for large-scale industrial manufacturing. |

| EDC/HOBt | EDC·HCl, HOBt, DMF, TEA (RT, 12-24h) | 70–90% | Good balance of mildness and cost; suppresses racemization in chiral substrates[3]. | Requires rigorous aqueous washing to remove urea byproducts; slower reaction kinetics. |

References

- BenchChem. Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.

- Wang, T. et al. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed (Society of Chemical Industry).

- Chandrakantha, B. et al. T3P mediated Synthesis of some new quinoline substituted pyrazole derivatives and its antibacterial studies. Der Pharma Chemica.

- Zhang, Y. et al. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. Journal of Agricultural and Food Chemistry (ACS Publications).

- Li, X. et al. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry (ACS Publications).

Sources

Application Note: Advanced Microwave-Assisted Synthesis of Pyrazoline Pharmacophores

Executive Summary & Scientific Rationale

Pyrazolines are five-membered, nitrogen-containing heterocyclic compounds that serve as highly privileged scaffolds in modern drug discovery. They exhibit a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties[1][2].

Historically, the synthesis of 2-pyrazolines via the cyclocondensation of α,β -unsaturated carbonyls (chalcones) with hydrazine derivatives has relied on conventional convective heating. This traditional approach is plagued by prolonged reflux times (often 6–12 hours), inconsistent yields, and the excessive consumption of volatile organic solvents.

Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by utilizing dielectric heating. By directly coupling electromagnetic energy (2.45 GHz) with the polar components of the reaction mixture, MAOS induces rapid localized superheating[3]. This application note details a self-validating, high-throughput protocol for the microwave-assisted synthesis of pyrazoline derivatives, demonstrating how to reduce reaction times from hours to minutes while significantly enhancing yield and purity[3].

Mechanistic Rationale & Causality

The synthesis of pyrazolines proceeds via a well-established two-step sequence:

-

Claisen-Schmidt Condensation : Base-catalyzed formation of the chalcone intermediate from an aldehyde and a ketone.

-